molecular formula C14H20ClN B2631089 spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride CAS No. 1184986-89-7

spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride

Cat. No. B2631089
CAS RN: 1184986-89-7
M. Wt: 237.77
InChI Key: DHGOOHFHUZEEKD-UHFFFAOYSA-N
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Description

Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride, also known as 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride, is a chemical compound with the molecular formula C14H20ClN . Its average mass is 237.768 Da and its monoisotopic mass is 237.128433 Da .


Molecular Structure Analysis

The molecular structure of spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride is complex, with a spirocyclic arrangement of atoms. This structure is characterized by a piperidine ring fused to a naphthalene ring at a single point .

Scientific Research Applications

Photochromism and Crystal Structure

  • A study by Li et al. (2015) synthesized a derivative of spiro[indoline–naphthaline]oxazine and explored its photochromic properties. This derivative showed excellent photochromism in different solvents, indicating potential applications in material sciences and photonics (Li, Pang, Wu, & Meng, 2015).

Modulators of Presynaptic Cholinergic Function

  • Efange et al. (1994) developed semirigid vesamicol receptor ligands based on spiro[indene-1,4'-piperidine] structures. These compounds have shown potential as selective inhibitors of vesicular acetylcholine storage (Efange, Khare, Foulon, Akella, & Parsons, 1994).

Alkylation in Heterocyclic Chemistry

  • Fishman and Cruickshank (1968) reported the synthesis of spiro[oxirane-2,4′-piperidines], which act as alkylating agents, introducing (4-hydroxy-4-piperidyl) methyl moieties onto heteroaromatic compounds. This research indicates applications in synthetic organic chemistry (Fishman & Cruickshank, 1968).

Potassium-Competitive Acid Blockers

  • Imaeda et al. (2017) discovered novel derivatives of 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one as potassium-competitive acid blockers, indicating potential in the development of gastric antisecretory agents (Imaeda et al., 2017).

Spirooxazine Derivatives

  • Guo et al. (2005) characterized a spirooxazine modified with a phenyl–piperazinyl–naphthalene moiety, which has implications for the development of advanced materials and pharmaceuticals (Guo, Gao, Li, Han, & Meng, 2005).

Spiroketals in Biochemistry

  • Liu et al. (2013) isolated new metabolites featuring spiroketal skeletons from the fungus Pestalotiopsis fici, indicating potential applications in biochemistry and pharmacology (Liu, Li, Li, Cao, Guo, Liu, & Che, 2013).

Pharmacophore in Medicinal Chemistry

Antihypertensive Activity

X-ray Crystallography

  • Kumar et al. (2011) characterized a compound with a spiro[benzofuran-2,4'-piperidine] structure using X-ray crystallography, indicating potential applications in material sciences and molecular design (Kumar, Osman, Rahim, Hemamalini, & Fun, 2011).

σ Ligands in Pharmacology

  • Tacke et al. (2012) investigated spiro[naphthalene-1,4'-piperidine] derivatives as high-affinity, selective σ1 ligands, suggesting applications in neuroscience and pharmacology (Tacke, Bertermann, Burschka, Doerrich, Fischer, Müller, Meyerhans, Schepmann, Wünsch, Arnason, & Bjornsson, 2012).

Histone Deacetylase Inhibitors

Spiroconjugated Molecules

Cyclization in Organic Chemistry

  • Bahajaj and Vernon (1996) studied the acid-catalysed rearrangement of hydroxy lactams to form spiro indane derivatives, indicating applications in synthetic organic chemistry (Bahajaj & Vernon, 1996).

Future Directions

Piperidine derivatives, including spiro compounds, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride, is an important task of modern organic chemistry .

properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N.ClH/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14;/h1-2,5,7,15H,3-4,6,8-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGOOHFHUZEEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCCNC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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